Therapeutic Potential and Synthetic Utility of 3-Amino-1-methylazepan-2-one Scaffolds in Modern Drug Discovery
Therapeutic Potential and Synthetic Utility of 3-Amino-1-methylazepan-2-one Scaffolds in Modern Drug Discovery
Executive Summary
In the continuous evolution of medicinal chemistry, the identification and optimization of conformationally restricted chiral scaffolds are paramount. The 3-amino-1-methylazepan-2-one scaffold—a seven-membered lactam (caprolactam) ring featuring a stereogenic amino group at the C3 position and an N-methylated lactam core—has emerged as a highly versatile building block[1],[2]. This technical whitepaper explores the structural pharmacology, key therapeutic applications, and rigorous synthetic methodologies associated with this scaffold, providing drug development professionals with a comprehensive framework for its utilization.
Structural Pharmacology & Scaffold Characteristics
The pharmacological value of (S)-3-amino-1-methylazepan-2-one (CAS: 209983-96-0) lies in its unique geometric and electronic properties[3].
-
Conformational Restriction: The seven-membered azepane ring provides a semi-rigid conformational constraint[1]. This restriction minimizes the entropic penalty upon target binding, which is highly advantageous in designing selective ligands for G-protein coupled receptors (GPCRs) and complex enzyme active sites.
-
Chiral Fidelity: The stereogenic center at the C3 position allows for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), a critical requirement for avoiding off-target toxicities[4].
-
Functionalization Vectors: The primary amine serves as a primary handle for amidation, reductive amination, or cross-coupling, while the lactam carbonyl can participate in hydrogen bonding networks within target binding pockets.
Key Therapeutic Applications
Neurological Disorders: Dopamine D1 Receptor Positive Allosteric Modulators (PAMs)
A significant breakthrough for this scaffold is its application in the development of5[2]. Traditional D1 orthosteric agonists often suffer from poor bioavailability and rapid receptor desensitization. D1 PAMs utilizing the azepan-2-one scaffold bind to an allosteric site, enhancing the receptor's response to endogenous dopamine without disrupting normal pulsatile signaling[2]. This mechanism is currently under intense investigation for treating cognitive deficits in Schizophrenia, Parkinson's disease, and Alzheimer's disease[2].
Fig 1. Allosteric modulation of Dopamine D1 receptor signaling by azepan-2-one scaffolds.
Inflammatory Pain: Cannabinoid Type 2 (CB2) Receptor Agonists
Selectively targeting the CB2 receptor is an attractive strategy for treating inflammatory pain while bypassing the psychoactive side effects mediated by the CB1 receptor[6]. Recent structure-activity relationship (SAR) studies have identified6 as a highly potent new class of CB2 agonists[6]. The azepane core optimally positions the oxadiazole ring to achieve extreme selectivity (CB1/CB2 ratio > 1428)[6].
Antimicrobial Development: MraY Inhibitors
In the fight against multi-drug resistant tuberculosis (MDR-TB), the unmethylated precursor, (S)-3-aminoazepan-2-one, acts as a core scaffold for 7[7]. MraY catalyzes the first membrane-associated step of peptidoglycan synthesis (Lipid I formation)[7]. The azepane scaffold mimics the natural substrate transition state, effectively inhibiting cell wall biosynthesis in Mycobacterium tuberculosis[7].
Physicochemical Properties & Analytical Data
To facilitate formulation and synthetic planning, the foundational physicochemical properties of the free base and its highly stable hydrochloride salt are summarized below[3].
| Property | (S)-3-amino-1-methylazepan-2-one (Free Base) | (S)-3-amino-1-methylazepan-2-one HCl (Salt) |
| CAS Number | 209983-96-0 | 956109-57-2 |
| Molecular Formula | C₇H₁₄N₂O | C₇H₁₅ClN₂O |
| Molecular Weight | 142.20 g/mol | 178.66 g/mol |
| Appearance | Solid | Solid |
| Purity Standard | ≥95% (LC-MS/NMR) | ≥95% (LC-MS/NMR) |
| Storage Conditions | 2-8°C, sealed in dry, dark place | 4°C, inert atmosphere |
Synthetic Methodologies and Retrosynthetic Strategies
The synthesis of the (S)-3-amino-1-methylazepan-2-one scaffold logically proceeds from the chiral pool, specifically utilizing L-lysine derivatives to establish the (S)-stereochemistry at the C3 position[2].
Fig 2. Step-by-step synthetic workflow for (S)-3-amino-1-methylazepan-2-one from L-Lysine.
Step-by-Step Experimental Protocol: Regioselective N-Methylation
To convert the commercially available (S)-3-aminoazepan-2-one into the N-methylated target, a regioselective approach is mandatory. Direct methylation without protection will result in a complex mixture of N-methylated, N,N-dimethylated, and N,N,N-trimethylated products at the primary amine due to its higher nucleophilicity compared to the delocalized lactam nitrogen.
Step 1: Primary Amine Protection (Self-Validating Regiocontrol)
-
Dissolve (S)-3-aminoazepan-2-one (1.0 eq) in a 1:1 mixture of THF and saturated aqueous NaHCO₃.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise at 0°C.
-
Causality: The Boc group sterically and electronically shields the C3 amine, ensuring that subsequent methylation occurs exclusively at the lactam nitrogen.
-
Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield (S)-tert-butyl (2-oxoazepan-3-yl)carbamate.
Step 2: Deprotonation and Alkylation
-
Dissolve the Boc-protected intermediate in anhydrous DMF under an inert argon atmosphere and cool to 0°C.
-
Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Causality: The lactam nitrogen is weakly acidic (pKa ~ 15-17). A strong, non-nucleophilic base like NaH is required to quantitatively deprotonate it, forming a highly nucleophilic lactam enolate/amide anion.
-
Stir for 30 minutes until hydrogen gas evolution ceases.
-
Add Methyl Iodide (MeI, 1.5 eq) dropwise. Warm to room temperature and stir for 4 hours. Quench with saturated NH₄Cl and extract with EtOAc.
Step 3: Deprotection and Salt Formation
-
Treat the crude N-methylated intermediate with 4M HCl in dioxane (5.0 eq) at room temperature for 2 hours.
-
Causality: HCl in dioxane provides a strictly anhydrous acidic environment. This strips the Boc group while preventing the hydrolytic ring-opening of the caprolactam that could occur in aqueous acids. It directly yields the highly stable, highly crystalline hydrochloride salt.
-
Evaporate the solvent and recrystallize from ethanol/diethyl ether to yield pure (S)-3-amino-1-methylazepan-2-one hydrochloride.
Conclusion
The (S)-3-amino-1-methylazepan-2-one scaffold represents a highly privileged structure in contemporary medicinal chemistry. By offering a semi-rigid, chiral framework with orthogonal functionalization vectors, it solves critical pharmacokinetic and target-selectivity challenges across diverse therapeutic areas—from allosteric GPCR modulation in neurology to novel antimicrobial mechanisms.
References
-
Benchchem. An In-depth Technical Guide to (S)-3-amino-1-methylazepan-2-one: A Chiral Intermediate for Neurological Drug Discovery. Retrieved from:5
-
Benchchem. In-depth Technical Guide: (S)-3-amino-1-methylazepan-2-one (CAS 209983-96-0). Retrieved from: 1
-
ResearchGate. Discovery of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives as a New Class of Cannabinoid Type 2 Receptor Agonists for the Treatment of Inflammatory Pain. Retrieved from: 6
-
eGrove (University of Mississippi). Design and Synthesis of Novel Analogs as Potential Antitubercular Agents. Retrieved from: 7
-
ACS Publications. Scaffold Diversity Inspired by the Natural Product Evodiamine: Discovery of Highly Potent and Multitargeting Antitumor Agents. Retrieved from: 8
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
- 8. pubs.acs.org [pubs.acs.org]
